2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid
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Overview
Description
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid is a complex organic compound with the molecular formula C13H21NO4. It is characterized by the presence of an azetidine ring, a cyclopropane ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine, cyclization can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Cyclopropanation: The cyclopropane ring is introduced through cyclopropanation reactions. This can be achieved using diazo compounds and transition metal catalysts like rhodium or copper complexes.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the cyclopropane ring using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Alkyl halides, acyl chlorides, NaH, KOtBu
Hydrolysis: TFA, HCl, H2O
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted azetidines, cyclopropanes
Hydrolysis: Free amines
Scientific Research Applications
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of antibiotics and antiviral agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their structure and function.
Signal Transduction: The compound may interfere with cellular signaling pathways by modulating the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid: Similar structure but lacks the cyclopropane ring.
1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acid: Similar structure but lacks the cyclopropane ring and has a different carboxylic acid position.
5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Contains a pyrazine ring instead of a cyclopropane ring.
Uniqueness
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid is unique due to the presence of both an azetidine ring and a cyclopropane ring, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7(6-13)8-4-9(8)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
ORZOKDMZSYZMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC2C(=O)O |
Origin of Product |
United States |
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